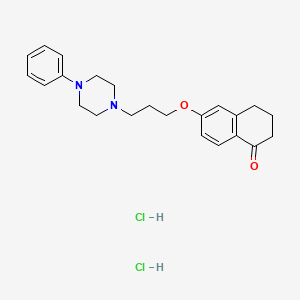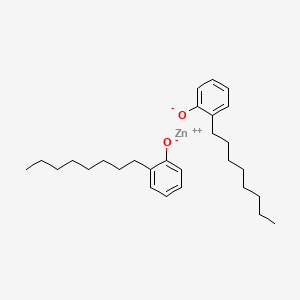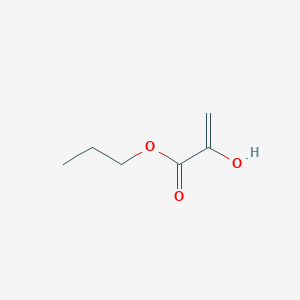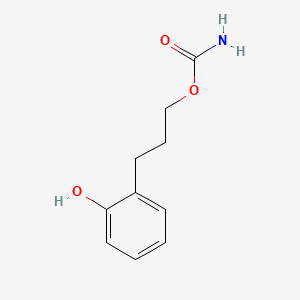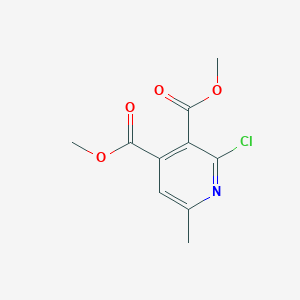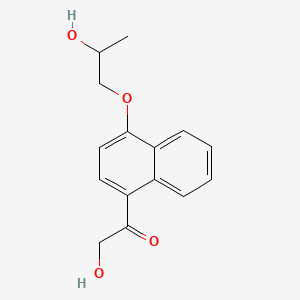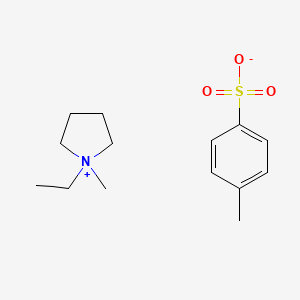
1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate is a compound that belongs to the class of ionic liquids. These are salts in the liquid state, which are typically composed of an organic cation and an inorganic or organic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate can be synthesized through a quaternization reaction. This involves the reaction of 1-methylpyrrolidine with ethyl bromide to form 1-ethyl-1-methylpyrrolidinium bromide. This intermediate is then reacted with 4-methylbenzenesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of solvents to facilitate the reaction and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: It can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the sulfonate group under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the conditions need to be carefully controlled to prevent over-oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-ethyl-1-methylpyrrolidin-1-ium hydroxide .
Applications De Recherche Scientifique
1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic nature and ability to dissolve a wide range of compounds.
Biology: The compound is used in the extraction and purification of biomolecules, as it can disrupt cell membranes and solubilize proteins and nucleic acids.
Mécanisme D'action
The mechanism by which 1-ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, such as proteins and nucleic acids, by disrupting their structure and function. This is achieved through electrostatic interactions and hydrogen bonding. In electrochemical applications, the compound facilitates the transfer of ions, enhancing the efficiency of devices like batteries and supercapacitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-1-methylpyrrolidinium bromide
- 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- Pyridinium p-toluenesulfonate
Uniqueness
1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate is unique due to its combination of the pyrrolidinium cation and the 4-methylbenzenesulfonate anion. This gives it a distinct set of properties, such as high thermal stability and the ability to dissolve a wide range of materials, making it particularly useful in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C14H23NO3S |
|---|---|
Poids moléculaire |
285.40 g/mol |
Nom IUPAC |
1-ethyl-1-methylpyrrolidin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H16N.C7H8O3S/c1-3-8(2)6-4-5-7-8;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
JGOLWGBGFTUANW-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1(CCCC1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


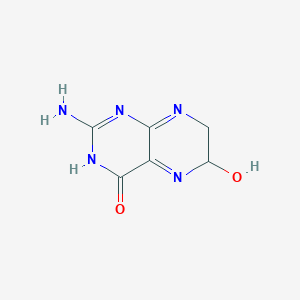
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
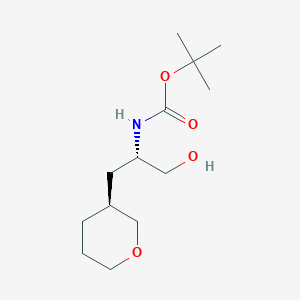

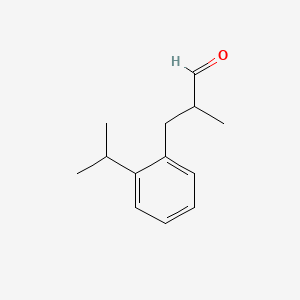
![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
